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Compound of Interest

Compound Name: 1,2-Dinitrobenzene

Cat. No.: B166439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
dinitrobenzene, a key chemical intermediate in the synthesis of various organic compounds.
This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and
ultraviolet-visible (UV-Vis) spectroscopic data to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
1,2-dinitrobenzene. The asymmetry of the molecule leads to a complex and informative
spectrum.

'H NMR Spectroscopy Data

The 'H NMR spectrum of 1,2-dinitrobenzene is characterized by two distinct multiplets in the
aromatic region, arising from the four non-equivalent protons on the benzene ring. The specific
chemical shifts are solvent-dependent.
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Chemical Shift Lo Coupling .
Solvent Multiplicity Assignment
(ppm) Constants (Hz)
J(AA) = 0.34,
Acetone-de 8.158 Multiplet J(A,B) =8.12, H-3/H-6
J(AB) =1.32
J(A',B) = 1.32,
8.006 Multiplet J(A',B") = 8.12, H-4/H-5
J(B,B)=7.73
CDCls 7.94 Multiplet Not specified H-3/H-6
7.81 Multiplet Not specified H-4/H-5

B3C NMR Spectroscopy Data

Due to the lack of a plane of symmetry, the 3C NMR spectrum of 1,2-dinitrobenzene is
expected to show six distinct signals for the six carbon atoms of the benzene ring.[1] While a
complete, experimentally verified list of chemical shifts is not readily available in the reviewed
literature, the expected number of signals is a key identifying feature.

Parameter Expected Value

Number of Signals 6

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-dinitrobenzene provides valuable information about the functional
groups present in the molecule, most notably the nitro groups. The key absorption bands are
summarized below, with assignments based on typical vibrational frequencies for aromatic nitro
compounds.
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Wavenumber (cm~?) Vibrational Mode

~3100 C-H Aromatic Stretch

1530 - 1550 NO2 Asymmetric Stretch

1340 - 1360 NO2 Symmetric Stretch

~1600, ~1475 C=C Aromatic Ring Stretch

750 - 850 C-H Aromatic Out-of-plane Bend
~850 C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,2-dinitrobenzene is expected to exhibit absorption bands
corresponding to electronic transitions within the aromatic ring and the nitro functional groups.
Specific absorption maxima (Amax) and molar absorptivity (¢) values for 1,2-dinitrobenzene
are not consistently reported in readily accessible literature. However, nitroaromatic
compounds typically display strong absorption in the UV region, often between 200 and 300
nm, attributable to 1 — T1T* transitions of the benzene ring, and potentially a weaker n - 11*
transition at longer wavelengths. The exact position and intensity of these bands are influenced

by the solvent polarity.

Expected Amax Molar Absorptivity .
Solvent Transition Type
(nm) (g, L-mol~*-cm™?)

Ethanol/Methanol ~260 Data not available T - TT*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 1,2-

dinitrobenzene.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 10-20 mg of 1,2-dinitrobenzene in approximately 0.7 mL of a
deuterated solvent (e.g., CDClIs or Acetone-de) in a clean, dry NMR tube.
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 Instrument Parameters (*H NMR):

o Spectrometer Frequency: 300-500 MHz

[¢]

Pulse Sequence: Standard single-pulse

Number of Scans: 16-64

[¢]

[e]

Relaxation Delay: 1-2 seconds

o

Spectral Width: 0-10 ppm

e Instrument Parameters (33C NMR):

o Spectrometer Frequency: 75-125 MHz

[e]

Pulse Sequence: Proton-decoupled

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise

[¢]

Relaxation Delay: 2-5 seconds

[¢]

Spectral Width: 0-200 ppm

o Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data.
Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual
solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 1,2-dinitrobenzene with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

o Data Acquisition:
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[e]

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

o

Scan Range: 4000-400 cm~?

Resolution: 4 cm—!

[¢]

Number of Scans: 16-32

[¢]

[e]

Background: Record a background spectrum of the empty sample compartment or a pure
KBr pellet.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation: Prepare a stock solution of 1,2-dinitrobenzene of a known
concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution,
prepare a series of dilutions to find a concentration that gives an absorbance reading
between 0.1 and 1.0.

Data Acquisition:

[e]

Instrument: UV-Vis Spectrophotometer

o

Scan Range: 200-800 nm

[¢]

Blank: Use the pure solvent as a blank to zero the instrument.

[e]

Cuvette: Use a 1 cm path length quartz cuvette.

Data Analysis: Record the absorbance spectrum. Identify the wavelength(s) of maximum
absorbance (Amax). If a standard curve of known concentrations is prepared, the molar
absorptivity (€) can be calculated using the Beer-Lambert law (A = €bc).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1,2-

dinitrobenzene using the spectroscopic techniques discussed.
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Caption: Workflow for 1,2-Dinitrobenzene analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dinitrobenzene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166439#1-2-dinitrobenzene-spectroscopy-data-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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